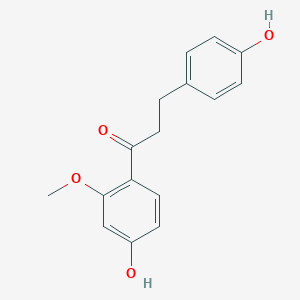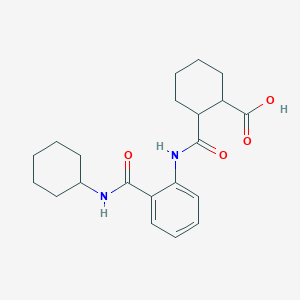
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is an organic compound characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one typically involves the condensation of 4-hydroxy-2-methoxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-(4-hydroxyphenyl)-1-propanone
- 1-(4-Methoxyphenyl)-3-(4-hydroxyphenyl)-1-propanone
- 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-1-propanone
Uniqueness
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of hydroxy and methoxy groups on the phenyl rings. This structural feature contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
CAS 编号 |
162290-03-1 |
|---|---|
分子式 |
C16H16O4 |
分子量 |
272.29 g/mol |
IUPAC 名称 |
1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-3,5-8,10,17-18H,4,9H2,1H3 |
InChI 键 |
FBRQAFNOISTEME-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=C(C=C2)O |
规范 SMILES |
COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=C(C=C2)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B281946.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281949.png)
![2-[(2-{[4-(2-Methoxyphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281950.png)


![2-{[4-(4-Phenyl-1-piperazinyl)anilino]carbonyl}benzoic acid](/img/structure/B281955.png)
![4-{4-[4-(4-Methylphenyl)-1-piperazinyl]anilino}-4-oxobutanoic acid](/img/structure/B281957.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid](/img/structure/B281958.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281959.png)
![4-{4-[4-(4-Methoxyphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281960.png)
![4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281961.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281963.png)
![4-Oxo-4-[4-(4-phenyl-1-piperazinyl)anilino]-2-butenoicacid](/img/structure/B281967.png)
